molecular formula C8H6BrClO2 B14765133 2-Bromo-4-chloro-5-methylbenzoic acid

2-Bromo-4-chloro-5-methylbenzoic acid

Cat. No.: B14765133
M. Wt: 249.49 g/mol
InChI Key: KYATWNKBGQQAPX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-methylbenzoic acid typically involves the bromination and chlorination of 5-methylbenzoic acid. The process can be summarized as follows:

    Chlorination: The chlorination step involves the use of chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as NaOH or KOtBu in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-4-chloro-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-methylbenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-4-methylbenzoic acid
  • 4-Chloro-5-methylbenzoic acid
  • 2-Bromo-5-methylbenzoic acid

Comparison: 2-Bromo-4-chloro-5-methylbenzoic acid is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions. Compared to similar compounds, it offers distinct properties that can be advantageous in specific applications, such as increased reactivity or selectivity in chemical reactions.

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

2-bromo-4-chloro-5-methylbenzoic acid

InChI

InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,1H3,(H,11,12)

InChI Key

KYATWNKBGQQAPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)C(=O)O

Origin of Product

United States

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